molecular formula C8H4BrClS B6234257 3-bromo-7-chloro-1-benzothiophene CAS No. 1782425-22-2

3-bromo-7-chloro-1-benzothiophene

Cat. No.: B6234257
CAS No.: 1782425-22-2
M. Wt: 247.5
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Description

3-Bromo-7-chloro-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of bromine and chlorine atoms in the benzothiophene ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-chloro-1-benzothiophene can be achieved through several methods. One common approach involves the bromination and chlorination of benzothiophene derivatives. For instance, starting from thianaphthene, bromination using N-bromosuccinimide (NBS) and chlorination using appropriate chlorinating agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Chlorinating Agents: Used for chlorination.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Polycyclic Structures: Formed through electrophilic cyclization reactions.

Mechanism of Action

The mechanism of action of 3-bromo-7-chloro-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-chloro-1-benzothiophene is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry, materials science, and organic synthesis.

Properties

CAS No.

1782425-22-2

Molecular Formula

C8H4BrClS

Molecular Weight

247.5

Purity

95

Origin of Product

United States

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